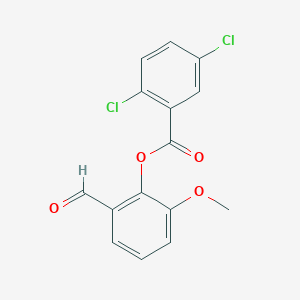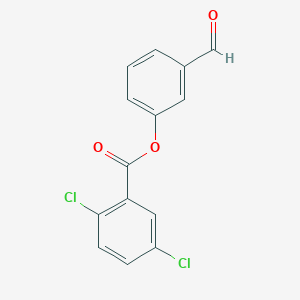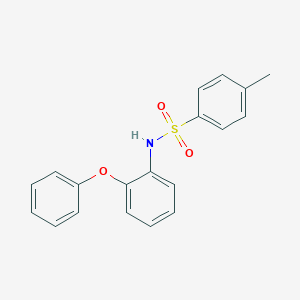
4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPB belongs to the class of sulfonamide compounds, which have been extensively studied for their biological activities. MPB is a white crystalline powder that is soluble in organic solvents and has a melting point of 259-263°C.
Wirkmechanismus
The mechanism of action of 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cell growth and inflammation. 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many cancer cells and is involved in tumor growth and survival. 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and inflammation, the induction of apoptosis, and the improvement of cognitive function. 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has also been shown to have antioxidant properties and to reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has several advantages for lab experiments, including its high solubility in organic solvents and its ability to inhibit the activity of specific enzymes and pathways. However, 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide, including the investigation of its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Further studies are also needed to determine the optimal dosage and administration of 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide and to evaluate its safety and efficacy in humans. In addition, the development of new analogs and derivatives of 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Synthesemethoden
The synthesis of 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenoxyaniline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis. Furthermore, 4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
Produktname |
4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide |
|---|---|
Molekularformel |
C19H17NO3S |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
4-methyl-N-(2-phenoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H17NO3S/c1-15-11-13-17(14-12-15)24(21,22)20-18-9-5-6-10-19(18)23-16-7-3-2-4-8-16/h2-14,20H,1H3 |
InChI-Schlüssel |
ISPPZKXCELSYHG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



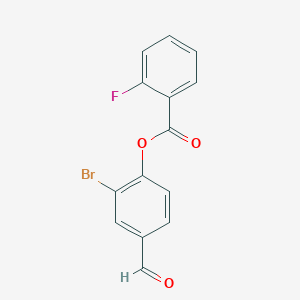
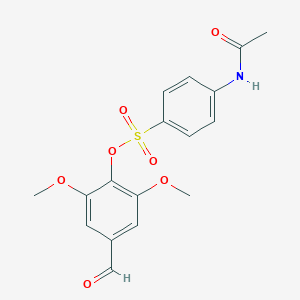
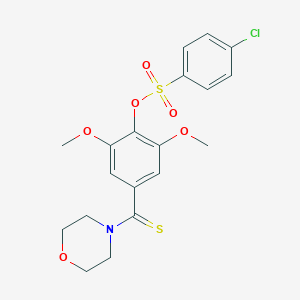
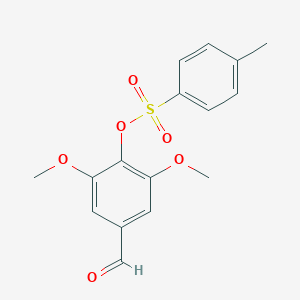
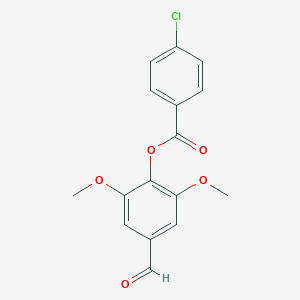
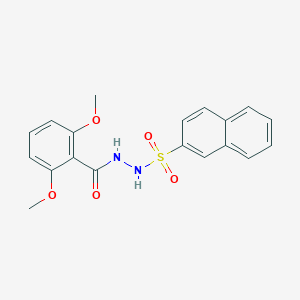
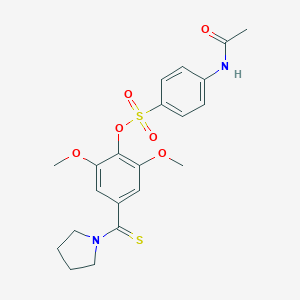
![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B306300.png)
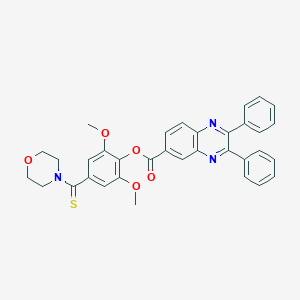
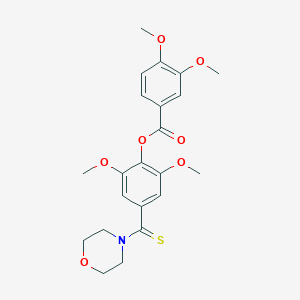
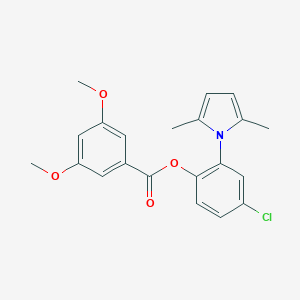
![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 2,5-dichlorobenzoate](/img/structure/B306307.png)
